![molecular formula C10H7N3 B2369471 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile CAS No. 2060482-35-9](/img/structure/B2369471.png)
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile
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Overview
Description
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is a heterocyclic compound that features both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary target of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile typically involves the formation of the pyrrole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-cyanopyridine with pyrrole in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyridine derivatives, including 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile, exhibit promising anticancer properties. For instance, studies have shown that modifications in the pyridine structure can enhance cytotoxic effects against various human tumor cell lines. The introduction of specific functional groups has been linked to increased biological activity, suggesting that this compound could serve as a scaffold for developing novel anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrole and pyridine derivatives has been documented extensively. Compounds containing cyanopyrrole rings have demonstrated significant anti-inflammatory activity, making them candidates for therapeutic applications in treating inflammatory diseases . The structural features of this compound may contribute to similar effects, warranting further investigation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives. The incorporation of the pyrrole moiety into the pyridine framework can enhance the compound's ability to inhibit microbial growth. This suggests potential applications in developing new antimicrobial agents .
Synthetic Methods
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields . The reaction typically involves the condensation of pyridine derivatives with appropriate reagents under controlled conditions.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound. By systematically modifying the substituents on the pyridine and pyrrole rings, researchers can identify key structural features that enhance efficacy against specific biological targets .
Thrombin Inhibition
A notable application of related pyrrole derivatives is their role as thrombin inhibitors, which are critical in anticoagulant therapy. Research has demonstrated that certain pyrrole-2-carbonitriles can effectively inhibit thrombin activity, providing a foundation for developing new anticoagulant drugs .
Development of Novel Anticancer Agents
In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications significantly enhanced their cytotoxicity against cancer cell lines, suggesting a pathway for developing targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar structure but differs in the position of the nitrogen atoms.
Pyrrolopyrazine: Another heterocyclic compound with a pyrrole ring fused to a pyrazine ring.
Indole Derivatives: Compounds containing an indole ring, which is structurally related to pyrrole.
Uniqueness
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is unique due to its specific arrangement of the pyrrole and pyridine rings, which imparts distinct chemical and biological properties. Its nitrile group also provides a site for further chemical modifications, enhancing its versatility in various applications .
Biological Activity
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Mohsin et al. demonstrated that derivatives of pyridine compounds, including this one, possess notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In a case study involving various cancer cell lines, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptor activity related to neurotransmission and inflammation.
Case Studies
Properties
IUPAC Name |
6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUHHPOPTVGGMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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